2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-PHENYLETHYL)ACETAMIDE
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Overview
Description
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-PHENYLETHYL)ACETAMIDE is a compound that falls under the category of phenoxy acetamide derivatives. These compounds are known for their diverse pharmacological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, including the formation of the phenoxy acetamide core and subsequent functionalization. The synthetic routes often employ common organic reactions such as nucleophilic substitution and sulfonylation . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxy or acetamide moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-PHENYLETHYL)ACETAMIDE include other phenoxy acetamide derivatives, such as:
- N-[4-[(4-METHYL-1-PIPERAZINYL)SULFONYL]PHENYL]ACETAMIDE
- N-(4-(N,N-DIETHYLSULFAMOYL)PHENYL)ACETAMIDE
- N-(4-(PIPERAZIN-1-YLSULFONYL)PHENYL)ACETAMIDE
These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-17-15-19(28(25,26)23-13-5-6-14-23)9-10-20(17)27-16-21(24)22-12-11-18-7-3-2-4-8-18/h2-4,7-10,15H,5-6,11-14,16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUYAKHLGUCHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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